(R)-1-(Dimethylamino)-2-propanamine

Description

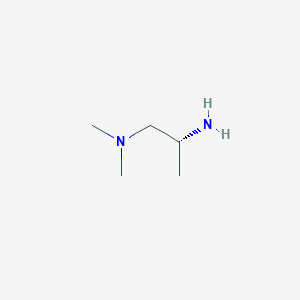

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-N,1-N-dimethylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-5(6)4-7(2)3/h5H,4,6H2,1-3H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQHLOZQFPWDCA-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346690-99-1 | |

| Record name | [(2R)-2-aminopropyl]dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for R 1 Dimethylamino 2 Propanamine

Enantioselective Synthesis Approaches

Enantioselective synthesis aims to directly produce the desired (R)-enantiomer, bypassing the need for resolving a racemic mixture. Key strategies include asymmetric catalysis to generate chiral precursors and stereoselective reductive amination.

Asymmetric Catalysis for Chiral Amino Alcohol Production

Asymmetric catalysis offers a powerful route to chiral amino alcohols, which are direct precursors to (R)-1-(Dimethylamino)-2-propanamine. One of the most effective methods is the asymmetric hydrogenation of prochiral ketones or the kinetic resolution of racemic alcohols.

Ruthenium-based catalysts, particularly those with chiral ligands like BINAP, have demonstrated high efficiency and enantioselectivity in the hydrogenation of various functionalized ketones. uclm.es For instance, the asymmetric hydrogenation of β-keto esters to their corresponding β-hydroxy esters can achieve excellent enantiomeric excesses (>99% ee). mdma.ch While not directly applied to the immediate precursor of this compound in the cited literature, this methodology is a cornerstone of chiral alcohol synthesis. The industrial synthesis of (R)-1,2-propanediol, a structurally related chiral diol, utilizes a (R)-BINAP-Ru(II)-catalyzed hydrogenation, showcasing the scalability of this technology. uclm.es

Another significant approach is the nickel-catalyzed asymmetric hydrogenation for the kinetic resolution of racemic unsaturated compounds. dicp.ac.cn This method has been successfully applied to the kinetic resolution of [2.2]paracyclophane-derived cyclic N-sulfonylimines, achieving high selectivity factors. dicp.ac.cn This demonstrates the potential of asymmetric hydrogenation to resolve racemic intermediates, which could be adapted for precursors of the target compound.

A highly relevant precursor is (S)-2-amino-1-propanol, also known as L-alaninol. A patented process describes the synthesis of L-alaninol from (S)-1-methoxy-2-propylamine through reaction with hydrochloric acid. google.com This enantiopure amino alcohol serves as an ideal starting material for subsequent derivatization to this compound.

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Ru-BINAP | β-Keto esters | β-Hydroxy esters | >99% | mdma.ch |

| (R)-BINAP-Ru(II) | Acetol | (R)-1,2-propanediol | High | uclm.es |

| Nickel/Chiral Ligand | Racemic cyclic N-sulfonylimines | Enantioenriched imines and amines | High selectivity factors | dicp.ac.cn |

Stereoselective Reductive Amination Strategies

Stereoselective reductive amination provides a direct route to chiral amines from ketones. This can be achieved through one-pot tandem reactions involving the formation of an imine and its subsequent asymmetric reduction.

A notable development is the rhodium-catalyzed one-pot tandem reductive amination/asymmetric transfer hydrogenation of quinoxaline-2-carbaldehydes with anilines. rsc.org This method produces chiral vicinal diamines with excellent enantioselectivities (up to >99% ee) and high yields. rsc.org Although demonstrated on a different class of compounds, the principle of tandem reductive amination and asymmetric transfer hydrogenation is a powerful strategy.

A more general approach involves the direct reductive amination of ketones with electron-deficient amines using a Re₂O₇/NaPF₆ catalyst. rsc.org This method exhibits excellent chemoselectivity and diastereoselectivity, particularly for 2-alkyl cyclohexanones. rsc.org The use of protected amines in this reaction is a key feature that could be adapted for the synthesis of precursors to this compound.

Furthermore, a nickel/photoredox dual catalysis system has been developed for the deaminative reductive arylation of alkylamines. acs.org This protocol is characterized by its mild reaction conditions and broad functional group tolerance, utilizing abundant alkylamines as starting materials. acs.org

Enantiomeric Resolution Techniques

When a racemic mixture of 1-(Dimethylamino)-2-propanamine is synthesized, resolution techniques are necessary to separate the desired (R)-enantiomer from its (S)-counterpart.

Diastereomeric Salt Formation

The most common and industrially viable method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. wikipedia.org This technique relies on the different physical properties, particularly solubility, of the resulting diastereomeric salts, which allows for their separation by crystallization. wikipedia.org

For the resolution of a racemic amine like 1-(dimethylamino)-2-propanamine, a chiral acid is used as the resolving agent. Commonly used chiral acids include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orglibretexts.org The process involves reacting the racemic amine with an enantiomerically pure chiral acid to form a mixture of two diastereomeric salts. libretexts.org Due to their different solubilities in a given solvent, one diastereomer will preferentially crystallize, allowing for its separation by filtration. unchainedlabs.com The pure enantiomer of the amine is then recovered by treating the separated diastereomeric salt with a base. libretexts.org

The choice of resolving agent and solvent system is critical for achieving efficient separation and is often determined empirically through screening. unchainedlabs.com For example, in the synthesis of the drug duloxetine, (S)-mandelic acid was effectively used to resolve a racemic alcohol intermediate. wikipedia.org

| Resolving Agent | Type of Racemate | Principle of Separation | Reference |

| (+)-Tartaric acid | Racemic amines | Diastereomeric salt crystallization | libretexts.org |

| (S)-Mandelic acid | Racemic alcohols/amines | Diastereomeric salt crystallization | wikipedia.org |

| Camphorsulfonic acid | Racemic amines | Diastereomeric salt crystallization | wikipedia.org |

| trans-1-Amino-2-indanol | Racemic carboxylic acids | Diastereomeric salt crystallization | unchainedlabs.com |

Chromatographic Resolution Methods

Chromatographic techniques using a chiral stationary phase (CSP) are powerful analytical and preparative methods for separating enantiomers. Preparative supercritical fluid chromatography (SFC) has emerged as a particularly efficient method for chiral separations on a larger scale. unchainedlabs.com It offers advantages such as faster separation times and reduced solvent consumption compared to traditional high-performance liquid chromatography (HPLC). In one documented case, preparative SFC with a ChiralPak AD-H column was used to resolve a racemic intermediate, yielding both enantiomers with high enantiomeric excess (ca. 100% ee and 98% ee). unchainedlabs.com

For analytical purposes to determine the enantiomeric purity, chiral HPLC is frequently employed. This technique allows for the baseline separation of enantiomers, enabling accurate quantification of the enantiomeric excess.

Derivatization Strategies for Synthetic Pathways

Derivatization plays a crucial role in the synthesis of this compound, particularly in converting a chiral precursor into the final target molecule. A key strategy involves the N,N-dimethylation of a primary amino alcohol.

A well-established method for the N,N-dimethylation of primary amines is the Eschweiler-Clarke reaction, which utilizes formaldehyde (B43269) and formic acid. A related process described in a patent involves heating an amino alcohol with at least three molar equivalents of formaldehyde. google.com This process can be used to convert a chiral amino alcohol, such as (S)-2-amino-1-propanol (L-alaninol), into the corresponding N,N-dimethylamino alcohol. google.com For instance, the reaction of 2-amino-2-methyl-1-propanol (B13486) with formaldehyde in an autoclave produces 2-dimethylamino-2-methyl-1-propanol. google.com This demonstrates a direct and efficient pathway to synthesize this compound from its chiral precursor, L-alaninol.

Chemical Transformations for Scaffold Modification

Modification of the this compound scaffold allows for the generation of diverse molecular architectures with potentially altered or enhanced biological activities. While specific documented examples of scaffold modification for this particular compound are not extensively available in publicly accessible literature, analogous transformations on similar structures provide a conceptual framework.

One common strategy involves the transformation of the amino groups. For instance, the dimethylamino group can, in principle, be a leaving group in substitution reactions, allowing for the introduction of various nucleophiles. A study on the related compound, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, demonstrated that the dimethylamino moiety could be exchanged with various aliphatic secondary and aromatic primary and secondary amines. This suggests that the dimethylamino group of this compound could potentially be replaced to create new derivatives.

Furthermore, the primary amine offers a reactive handle for a multitude of chemical transformations. These can include reactions to form amides, sulfonamides, and other functional groups, thereby modifying the scaffold.

Alkylation and Acylation Methods

Alkylation and acylation reactions are fundamental tools for the derivatization of amines, and they can be applied to this compound to introduce a wide range of substituents.

Alkylation: The primary amine of this compound is susceptible to N-alkylation. This can be achieved using various alkylating agents such as alkyl halides or through reductive amination with aldehydes or ketones. While specific examples for this compound are scarce in the literature, general methodologies for amine alkylation are well-established. For instance, a study on the N-alkylation of various amines with a ketonic Mannich base, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, highlights the feasibility of such transformations.

Acylation: The primary amine of this compound can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. This reaction leads to the formation of amides, which can significantly alter the compound's properties. The general principles of Friedel-Crafts acylation, a classic method for forming carbon-carbon bonds, could also be conceptually applied if the scaffold were to be attached to an aromatic ring, although this represents a more complex transformation.

| Reaction Type | Reagents and Conditions (General) | Potential Product Type |

| N-Alkylation | Alkyl halide, base (e.g., K2CO3), solvent (e.g., CH3CN) | Secondary or tertiary amine |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH4), solvent (e.g., MeOH) | Secondary or tertiary amine |

| N-Acylation | Acyl chloride or anhydride, base (e.g., pyridine), solvent (e.g., CH2Cl2) | Amide |

Biocatalytic Synthesis and Transformation

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high stereoselectivity under mild reaction conditions.

Enzyme-Mediated Stereoselective Processes

The stereoselective synthesis of chiral amines is a key application of biocatalysis. Transaminases (TAs), also known as aminotransferases, are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. This enzymatic approach is particularly attractive for the synthesis of enantiomerically pure amines like this compound.

While specific studies detailing the direct enzymatic synthesis of this compound are not prominent, the general applicability of transaminases for the synthesis of structurally related chiral amines is well-documented. The synthesis typically involves the reaction of a prochiral ketone with an amino donor, catalyzed by a stereoselective transaminase. For the synthesis of this compound, a suitable starting material would be 1-(dimethylamino)propan-2-one.

A hypothetical enzymatic synthesis could be envisioned as follows:

Reaction: 1-(Dimethylamino)propan-2-one + Amino Donor --(R)-selective Transaminase--> this compound + Ketone Byproduct

The selection of the appropriate transaminase is crucial for achieving high enantiomeric excess (ee) and conversion. Modern enzyme engineering techniques, such as directed evolution, have enabled the development of highly selective and stable transaminases for a wide range of substrates.

Microbial Transformations

Whole-cell biocatalysis, utilizing microorganisms such as bacteria and yeasts, offers a cost-effective and operationally simple approach for chemical transformations. These microbial systems contain a plethora of enzymes that can act in concert to perform complex reactions.

The advantages of using whole-cell systems include the in-situ regeneration of cofactors, which are often expensive, and the protection of the enzyme within the cellular environment. However, challenges such as substrate and product transport across the cell membrane and potential side reactions need to be addressed.

Applications of R 1 Dimethylamino 2 Propanamine in Asymmetric Catalysis and Synthesis

Role as a Chiral Ligand in Transition Metal Catalysis

The ability of (R)-1-(Dimethylamino)-2-propanamine to coordinate with transition metals through its nitrogen atoms makes it an excellent scaffold for the design of chiral ligands. These ligands create a chiral environment around the metal center, enabling the enantioselective transformation of prochiral substrates.

A significant application of this compound is in the synthesis of chiral phosphine-amine ligands. These ligands combine the coordinating properties of both a soft phosphine (B1218219) and a hard amine donor, leading to unique reactivity and selectivity in catalysis.

The synthesis of these ligands often involves the reaction of the primary amine group of this compound with a phosphorus-containing electrophile. For instance, coupling of the diamine with 2-(diphenylphosphino)benzoic acid can yield a chiral bisphosphine ligand. nih.gov The modular nature of this synthesis allows for the creation of a library of ligands with varying steric and electronic properties by modifying the substituents on the phosphorus atom or the diamine backbone. This tunability is crucial for optimizing the ligand for a specific catalytic application. tcichemicals.com

An example of such a ligand is one that incorporates a photoresponsive molecular motor, allowing for the photochemical switching of chirality and enabling the formation of either enantiomer of a product with a single chiral ligand. nih.gov

Chiral ligands derived from this compound have demonstrated significant success in asymmetric hydrogenation reactions. These reactions are of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of enantiomerically pure compounds.

Ruthenium complexes bearing chiral diphosphine and diamine ligands are highly effective for the asymmetric hydrogenation of ketones. nih.gov The mechanism of this transformation is believed to involve a metal-ligand bifunctional pathway, where a hydride on the ruthenium and a proton from the amine ligand are transferred to the carbonyl group via a six-membered transition state. nih.gov The chirality of the diamine ligand, derived from precursors like this compound, dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the alcohol product in excess.

The efficiency of these catalytic systems is often influenced by the reaction conditions, such as the presence of a base and the hydrogen pressure. nih.gov For example, the hydrogenation of acetophenone (B1666503) using a trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] catalyst yields (R)-phenylethanol with high enantioselectivity. nih.gov

Chiral ligands based on this compound and its derivatives have also found application in asymmetric cross-coupling reactions, particularly in the addition of Grignard reagents to various electrophiles. nih.govrsc.org These reactions are powerful tools for the construction of carbon-carbon bonds.

For instance, chiral N,N,O-tridentate ligands derived from 1,2-diaminocyclohexane have been developed for the asymmetric addition of both aliphatic and aromatic Grignard reagents to ketones, affording highly enantioenriched tertiary alcohols. nih.govrsc.org The design of these ligands often incorporates a biaryl fragment, which is crucial for achieving high levels of stereocontrol. nih.govrsc.org The modular synthesis of these ligands allows for late-stage diversification, enabling the rapid optimization of the ligand for a particular substrate combination. nih.govrsc.org

The following table summarizes the performance of a biaryl ligand in the asymmetric Grignard addition to various ketones.

| Entry | Ketone | Grignard Reagent | Ligand | Product | Yield (%) | ee (%) |

| 1 | Acetophenone | EtMgBr | (R,R)-L12 | (R)-2-Phenyl-2-butanol | 85 | 92 |

| 2 | 2-Acetonaphthone | MeMgBr | (R,R)-L12 | (R)-2-(Naphthalen-2-yl)propan-2-ol | 91 | 90 |

| 3 | Propiophenone | PhMgBr | (R,R)-L12' | (R)-1,2-Diphenylpropan-1-ol | 88 | 94 |

Data compiled from studies on asymmetric Grignard additions. nih.govrsc.org

The versatility of chiral ligands derived from this compound extends to a variety of other metal-catalyzed enantioselective transformations. These include, but are not limited to, asymmetric hydroboration, conjugate additions, and various cyclization reactions.

For example, copper catalysts coordinated by chiral diphosphine ligands have been used for the highly enantioselective and chemoselective conjugate addition of Grignard reagents to β-substituted conjugated alkenyl-N-heteroaromatics. nih.gov This method allows for the introduction of a wide range of alkyl and aryl groups at the β-position with excellent stereocontrol.

Furthermore, palladium-catalyzed dynamic kinetic asymmetric allylic alkylation has been achieved using ligands that bear a chiral core derived from diamines. mdpi.com In these reactions, a racemic starting material is converted into a single enantiomer of the product in high yield and enantioselectivity.

Utilization as a Chiral Auxiliary

In addition to its role in ligand synthesis, this compound and its derivatives can be employed as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be cleaved and ideally recovered for reuse. sigmaaldrich.com

The strategic incorporation of a chiral auxiliary derived from this compound onto a substrate introduces a chiral element that can effectively bias the approach of a reagent to one of the two diastereotopic faces of the molecule. This leads to the formation of one diastereomer in excess.

For example, chiral diamines have been used to control the stereochemistry in the synthesis of complex molecules. researchgate.net The formation of a covalent bond between the chiral auxiliary and the substrate creates a new molecule with a defined three-dimensional structure. The steric and electronic properties of the auxiliary then govern the facial selectivity of subsequent reactions.

The following table provides examples of chiral auxiliaries and their applications in achieving diastereocontrol.

| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (d.r.) |

| (1S,2R)-1-(Adamantan-1-yl)propan-1,2-diamine derivative | Henri reaction | Stereodivergent outcome noted |

| Pseudoephedrine | Alkylation of amides | >95:5 |

| Oxazolidinone | Aldol addition | >99:1 |

This table presents representative data from studies on chiral auxiliaries. researchgate.net

The development of novel chiral auxiliaries remains an active area of research, with the goal of creating more efficient and selective methods for the synthesis of enantiomerically pure compounds.

Cleavage and Recovery of the Chiral Auxiliary

There is no available information detailing the specific methods for the cleavage of the amide or other bonds formed when this compound might be used as a chiral auxiliary. Consequently, data on the efficiency of recovery and the integrity of the recovered auxiliary are also unavailable.

Function as a Chiral Synthon in Complex Molecule Construction

No specific examples were found in the scientific literature of this compound being used as a chiral building block or "synthon" in the total synthesis of complex natural products or other intricate molecular architectures.

Employment in Stereoselective Reductions and Oxidations

Information on the use of this compound as a chiral ligand for metal catalysts or as a stoichiometric chiral reagent to control the stereochemical outcome of reduction or oxidation reactions is not present in the searched scientific databases.

Advanced Analytical Methodologies for Enantiomeric Purity Assessment

Chromatographic Techniques for Enantiomer Separation

Chromatographic methods are powerful tools for the separation of enantiomers, providing high resolution and accuracy. Chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) are two of the most widely used techniques for this purpose.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a specialized analytical technique used to separate enantiomers, which are mirror-image isomers of chiral molecules. gcms.cz While standard GC columns can separate a wide variety of chemical compounds, they are generally unable to distinguish between enantiomers. gcms.cz The key to chiral GC is the use of a chiral stationary phase (CSP), which creates a chiral environment where the enantiomers can interact differently, leading to their separation. gcms.cznih.gov

These CSPs are often based on derivatized cyclodextrins, which are macrocyclic molecules that can include one enantiomer more strongly than the other, resulting in different retention times. gcms.cz The separation of chiral amines, such as the enantiomers of 1-(dimethylamino)-2-propanamine, can be achieved using this method. The choice of the specific cyclodextrin (B1172386) derivative and the GC conditions, such as temperature programming and carrier gas flow rate, are crucial for achieving optimal separation. nih.gov Two-dimensional gas chromatography can also be employed to enhance resolution and simplify sample preparation, particularly in complex matrices. nih.govwiley.com

For the analysis of amines, derivatization is often employed to improve their volatility and chromatographic behavior. Reagents like heptafluorobutyl chloroformate can be used to create derivatives that are more amenable to GC analysis. nih.gov The selection of the appropriate chiral column and derivatization agent is critical for the successful enantiomeric separation of amines like (R)-1-(Dimethylamino)-2-propanamine.

| Chiral Stationary Phase | Typical Application | Key Features |

| Derivatized Cyclodextrins | Separation of a wide range of enantiomers, including amines. gcms.cz | Forms transient diastereomeric complexes with the analytes, leading to separation. gcms.cz |

| Chirasil-L-Val | Separation of amino acid enantiomers. nih.gov | A chiral selector covalently bonded to a polysiloxane backbone. nih.gov |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation and quantification of enantiomers. This method can be applied directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column. nih.gov

For the direct separation of amine enantiomers like (R)- and (S)-1-(Dimethylamino)-2-propanamine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. nih.govwindows.net The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to polar organic or reversed-phase, significantly influences the separation. nih.govnih.gov The addition of small amounts of additives like diethylamine (B46881) (DEA) to the mobile phase can improve peak shape and resolution for basic compounds like amines. nih.gov

The indirect approach involves reacting the amine with a chiral derivatizing agent, such as 3,5-dinitrobenzoic acid, to form stable diastereomeric derivatives. asianpubs.org These diastereomers can then be separated on a conventional achiral HPLC column, such as a C18 column. nih.govasianpubs.org The selection of the appropriate CSP or derivatizing agent is crucial for achieving successful enantiomeric resolution. nih.govnih.gov

| Parameter | Direct Method | Indirect Method |

| Stationary Phase | Chiral Stationary Phase (e.g., Chiralpak AD-H) nih.gov | Achiral Stationary Phase (e.g., C18) nih.gov |

| Mobile Phase | n-hexane/isopropanol with additive (e.g., DEA) nih.gov | Acetonitrile/water with acid (e.g., phosphoric acid) sielc.com or buffer |

| Derivatization | Not required | Required (e.g., with 3,5-dinitrobenzoic acid) asianpubs.org |

| Detection | UV nih.gov | UV asianpubs.org |

Spectroscopic Methods for Stereochemical Analysis

Spectroscopic techniques provide valuable information about the three-dimensional structure of molecules, making them indispensable for stereochemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Additives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric purity of chiral compounds. In the absence of a chiral environment, the NMR spectra of enantiomers are identical. However, in the presence of a chiral auxiliary, the enantiomers can be distinguished. This is achieved through the use of chiral solvating agents (CSAs) or chiral shift reagents (CSRs). nih.gov

Chiral solvating agents are optically active compounds that form transient diastereomeric complexes with the enantiomers of the analyte. nih.govresearchgate.net This interaction leads to different chemical shifts for the corresponding protons in the two enantiomers, allowing for their quantification. researchgate.net The effectiveness of a CSA depends on the formation of hydrogen bonds, π-π stacking, or dipole-dipole interactions between the CSA and the analyte. researchgate.net

Chiral shift reagents, typically lanthanide complexes, also induce chemical shift differences between enantiomers. harvard.edutcichemicals.com These reagents work by forming a complex with the analyte, which causes a significant change in the magnetic environment of the nearby protons. harvard.edu While effective, lanthanide-based shift reagents can cause line broadening in the NMR spectrum. tcichemicals.com Non-lanthanide-based chiral shift reagents are also available and can be advantageous in certain situations. rsc.org

| Type of Additive | Mechanism of Action | Advantages | Disadvantages | Example |

| Chiral Solvating Agent (CSA) | Forms transient diastereomeric complexes. nih.govresearchgate.net | Simple addition to the NMR sample. nih.gov | Small chemical shift differences. researchgate.net | (1R,2R)-1,2-diphenylethane-1,2-diamine rsc.orgcapes.gov.br |

| Chiral Shift Reagent (CSR) | Forms a complex with the analyte, inducing large chemical shift changes. harvard.edu | Large chemical shift differences. harvard.edu | Can cause significant line broadening. tcichemicals.com | Tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorato]europium(III) harvard.edu |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed circularly polarized light and right-handed circularly polarized light by a chiral molecule. wikipedia.orglibretexts.org This differential absorption, known as the Cotton effect, is only observed for optically active molecules and provides information about their stereochemistry. jascoinc.com

The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure, including its absolute configuration and conformation. mdpi.comnih.gov For a chiral amine like this compound, the presence of chromophores in the vicinity of the chiral center will give rise to a characteristic CD spectrum. While many simple amines may not have strong chromophores absorbing in the accessible UV region, derivatization with a chromophoric group can be employed to enhance the CD signal. rsc.org

The sign and magnitude of the Cotton effects in the CD spectrum can be used to distinguish between enantiomers and to determine the enantiomeric excess of a mixture. acs.orgacs.org Theoretical calculations can be used to predict the CD spectrum of a molecule with a known absolute configuration, which can then be compared to the experimental spectrum to confirm the stereochemistry. acs.org

Optical Rotation/Polarimetry

Optical rotation, measured using a polarimeter, is a classical method for the analysis of chiral substances. schmidt-haensch.com It is based on the ability of a chiral compound to rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the compound, its concentration, the path length of the light, the temperature, and the wavelength of the light used. schmidt-haensch.com

The specific rotation, [α], is a standardized measure of the optical rotation of a compound and is defined as the observed rotation when the concentration is 1 g/mL and the path length is 1 dm. The enantiomeric excess (ee) of a sample can be determined by comparing its observed specific rotation to the specific rotation of the pure enantiomer:

ee (%) = ([α]observed / [α]pure enantiomer) x 100

This technique is a relatively simple and rapid method for assessing enantiomeric purity, particularly when the specific rotation of the pure enantiomer is known. schmidt-haensch.com However, it is generally less sensitive and less accurate than chromatographic methods, especially for samples with low enantiomeric excess.

Chiral Derivatization for Enhanced Analytical Resolution

Chiral derivatization is a fundamental technique in analytical chemistry used to convert a mixture of enantiomers into a mixture of diastereomers. wikipedia.org Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation and quantification challenging. However, by reacting them with a single, pure enantiomer of a chiral derivatizing agent (CDA), they are converted into diastereomers. wikipedia.org These newly formed diastereomers have distinct physical properties and can be separated and quantified using standard chromatographic or spectroscopic methods like High-Performance Liquid Chromatography (HPLC) or NMR spectroscopy. wikipedia.orglibretexts.org This indirect method of chiral analysis offers advantages such as the use of conventional achiral columns for separation, potentially higher sensitivity, and the ability to control the elution order of the derivatives. nih.gov

Formation of Diastereomeric Derivatives (e.g., Mosher Esters)

One of the most established methods for determining the enantiomeric purity and absolute configuration of chiral alcohols and amines is through the formation of diastereomeric esters or amides, famously exemplified by Mosher's method. wikipedia.orgnih.gov This approach involves reacting the chiral amine with an enantiomerically pure chiral derivatizing agent, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. wikipedia.org

For this compound, the primary amine at the C2 position is the reactive site for derivatization with Mosher's acid chloride. When a sample of 1-(Dimethylamino)-2-propanamine containing both R and S enantiomers is reacted with, for instance, pure (R)-MTPA chloride, a mixture of two diastereomeric amides is formed: (R,R)-MTPA amide and (S,R)-MTPA amide.

These diastereomeric amides have different spatial arrangements and, consequently, distinct NMR spectra. nih.govspringernature.com The protons in the vicinity of the newly formed chiral center will experience different magnetic environments due to the anisotropic effect of the phenyl ring in the MTPA moiety. libretexts.org This results in different chemical shifts for corresponding protons in the two diastereomers. nih.gov By integrating the signals of a specific, well-resolved proton pair in the ¹H or ¹⁹F NMR spectrum, the ratio of the diastereomers can be accurately determined, which directly corresponds to the enantiomeric ratio of the original amine sample. researchgate.net The analysis is typically performed by preparing two separate samples, one with (R)-MTPA and the other with (S)-MTPA, to confirm the assignments and reliably determine the absolute configuration. nih.govspringernature.com

Table 1: Mosher's Method for this compound

| Step | Description | Purpose | Analytical Technique |

| Derivatization | The primary amine of this compound reacts with an enantiomerically pure Mosher's acid chloride (e.g., (R)-MTPA-Cl). | To convert the enantiomeric mixture into a mixture of diastereomeric amides. | Chemical Synthesis |

| Product Formation | Formation of (R,R)- and (S,R)-MTPA amides. | These diastereomers have distinct physical and spectral properties. | N/A |

| Analysis | The diastereomeric mixture is analyzed by NMR spectroscopy. | To distinguish and quantify the different diastereomers based on their unique chemical shifts. | ¹H NMR, ¹⁹F NMR |

| Quantification | The ratio of the diastereomers is determined by integrating specific, well-resolved signals. | The diastereomeric ratio directly reflects the original enantiomeric purity of the amine. | NMR Spectroscopy |

Derivatization for Mass Spectrometry (MS) Analysis

Mass spectrometry is a highly sensitive analytical technique, but it cannot inherently differentiate between enantiomers due to their identical mass. nih.gov Therefore, derivatization is employed, often in conjunction with liquid chromatography (LC), to enable chiral separation and analysis by MS. The goal of derivatization for LC-MS analysis is twofold: to create diastereomers that can be separated on a standard (achiral) reversed-phase column and to enhance the ionization efficiency and detection sensitivity of the analyte. nih.govnih.gov

A variety of chiral derivatizing agents are available for primary and secondary amines. These reagents typically contain a chiral center and a reactive group that covalently binds to the amine. For this compound, the primary amine group is the target for such derivatization. The choice of the derivatizing agent is critical and depends on factors like reaction speed, quantitative yield, and the stability of the resulting diastereomers. nih.gov

Examples of chiral derivatizing agents for amines suitable for LC-MS analysis include:

1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's reagent): Reacts with primary amines to form stable diastereomers that can be well separated by RP-HPLC and detected by UV or MS. researchgate.net

o-Phthalaldehyde (OPA) with a chiral thiol (e.g., N-acetyl-L-cysteine (NAC) or isobutyryl-L-cysteine (IBLC)): This combination reacts rapidly with primary amines to form fluorescent and ionizable isoindole derivatives. researchgate.net The use of a chiral thiol introduces the necessary stereocenter for diastereomer formation. researchgate.net

N-[4-(6-Methoxy-2-benzoxazolyl)]benzoyl-L-proline (BOX-L-Pro): This reagent is used to create diastereomeric amides that are separable by both normal-phase and reversed-phase chromatography and can be sensitively detected by fluorescence or MS. researchgate.net

The resulting diastereomers are then introduced into the mass spectrometer, typically via an electrospray ionization (ESI) source. The separated diastereomers will have identical mass-to-charge ratios (m/z) but different retention times on the LC column. By monitoring the specific m/z of the derivatized amine, the abundance of each eluted diastereomer can be quantified, thus providing a measure of the enantiomeric excess of the original sample. nih.gov

Table 2: Chiral Derivatizing Agents for MS Analysis of Primary Amines

| Chiral Derivatizing Agent (CDA) | Abbreviation | Reactive Group | Key Features |

| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | Fluoroaromatic | Forms stable diastereomers; UV and MS detection. researchgate.net |

| o-Phthalaldehyde / Isobutyryl-L-cysteine | OPA / IBLC | Aldehyde / Thiol | Rapid reaction; forms fluorescent and ionizable derivatives; good chiral separation. researchgate.net |

| N-[4-(6-Methoxy-2-benzoxazolyl)]benzoyl-L-proline | BOX-L-Pro | Activated Carboxylic Acid | Forms stable amides; suitable for RP and NP-HPLC; fluorescence and MS detection. researchgate.net |

| (R)-(+)-4-(3-aminopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole | DBD-APy | Amino Group | High sensitivity for enantiomeric separation of chiral carboxylic acids, but the principle can be adapted. nih.gov |

Mechanistic Investigations Involving R 1 Dimethylamino 2 Propanamine

Elucidation of Reaction Pathways and Intermediates

Detailed studies elucidating the specific reaction pathways and intermediates for many reactions involving (R)-1-(Dimethylamino)-2-propanamine are not extensively documented in publicly available literature. However, based on the known reactivity of similar chiral diamines and amino alcohols, several general pathways can be postulated.

In metal-catalyzed reactions, the initial step typically involves the coordination of one or both nitrogen atoms of this compound to the metal center, forming a chelate complex. The stereochemistry of the chiral center influences the conformation of this complex, which in turn can dictate the stereochemical outcome of the reaction.

For instance, in asymmetric synthesis, the proposed pathway often involves the formation of a transient chiral complex that activates the substrate and facilitates the enantioselective addition of a reagent. The specific intermediates would be highly dependent on the nature of the reactants and the catalyst employed.

Table 1: Postulated Intermediates in Reactions Involving this compound

| Intermediate Type | Description | Potential Reaction Context |

| Chiral Metal Complex | The diamine acts as a bidentate ligand, coordinating to a metal center. | Asymmetric catalysis (e.g., hydrogenations, transfer hydrogenations) |

| Enamine/Imine Intermediate | The primary amine functionality reacts with a carbonyl compound. | Asymmetric functionalization of carbonyls |

| Ammonium Salt | Protonation of one or both amine groups. | Acid-catalyzed reactions or as a resolving agent |

Role of Amine Functionality in Catalytic Cycles

The presence of both a primary and a tertiary amine group within the same molecule imparts a versatile reactivity to this compound in catalytic cycles. These functionalities can play multiple roles, often acting in a cooperative manner.

The tertiary amine group can function as a Brønsted base, deprotonating a substrate or a pro-catalyst to generate a more reactive species. It can also act as a Lewis base, coordinating to a metal center. The primary amine group can also serve as a ligand and is crucial for forming key intermediates, such as imines or enamines, in reactions with carbonyl compounds.

In certain catalytic systems, one amine functionality can anchor the catalyst to a substrate through hydrogen bonding or coordination, while the other amine group participates directly in the bond-breaking or bond-forming steps of the catalytic cycle. This bifunctional nature is a key aspect of its utility in asymmetric catalysis.

Studies on Non-Covalent Interactions and Hydrogen Bonding

While specific experimental studies detailing the non-covalent interactions of isolated this compound are scarce, its structural features allow for a variety of such interactions that are critical to its function in solution and in catalytic processes.

The primary amine group is a potent hydrogen bond donor and acceptor. The tertiary amine group can act as a hydrogen bond acceptor. These hydrogen bonding capabilities are essential for the solvation of the molecule and for its interaction with substrates, reagents, and catalysts. Intramolecular hydrogen bonding between the primary amine and the tertiary amine nitrogen is also possible, which can influence the molecule's conformation.

Furthermore, as a chiral molecule, it can engage in diastereomeric non-covalent interactions with other chiral molecules, a principle that underlies its application as a chiral resolving agent.

Table 2: Potential Non-Covalent Interactions of this compound

| Interaction Type | Participating Functional Group(s) | Significance |

| Hydrogen Bond Donor | Primary Amine (-NH2) | Interaction with solvents, substrates, and catalysts. |

| Hydrogen Bond Acceptor | Primary Amine (-NH2), Tertiary Amine (-N(CH3)2) | Interaction with protic solvents and hydrogen bond donors. |

| Ion-Dipole | Protonated Amine Groups | Stabilization of charged intermediates and interaction with polar species. |

| van der Waals Forces | Entire Molecule | General intermolecular attraction and packing in the condensed phase. |

| Diastereomeric Interactions | Chiral Center and Amine Groups | Basis for chiral recognition and resolution. |

Degradation Mechanisms and Stability Studies

The stability of this compound is a critical factor in its practical application, particularly in industrial processes where it may be subjected to harsh conditions. While specific degradation studies on this compound are not widely reported, potential degradation pathways can be inferred from studies on similar amines.

Oxidative degradation is a likely pathway, especially in the presence of air or other oxidants. The primary amine is susceptible to oxidation, potentially leading to the formation of imines, nitriles, or cleavage of the C-N bond. The tertiary amine can be oxidized to an N-oxide.

Thermal degradation may occur at elevated temperatures, potentially leading to fragmentation of the molecule. Deamination or elimination reactions could also contribute to its decomposition. The presence of catalysts or impurities can significantly influence the rate and mechanism of degradation.

Table 3: Potential Degradation Products of this compound

| Degradation Pathway | Potential Products | Conditions |

| Oxidation | Imines, Nitriles, (R)-1-(Dimethylamino)-2-propanone N-oxide | Presence of oxygen, oxidizing agents |

| Thermal Degradation | Ammonia, Dimethylamine, Propene derivatives | High temperatures |

| Deamination | (R)-1-(Dimethylamino)propan-2-ol, (R)-N,N-dimethylprop-1-en-2-amine | Acidic or basic conditions, heat |

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations for Structural and Electronic Properties

No specific studies detailing the quantum mechanical calculations of the structural (bond lengths, bond angles, dihedral angles) and electronic (HOMO-LUMO gap, charge distribution) properties of (R)-1-(Dimethylamino)-2-propanamine were found.

Energetic Analysis of Reaction Profiles and Transition States

No computational studies presenting the energetic analysis of reaction profiles or the characterization of transition states involving this compound as a reactant, ligand, or catalyst were identified.

Prediction of Spectroscopic Parameters and Conformational Preferences

There is a lack of published research on the computational prediction of spectroscopic parameters (such as NMR, IR, or VCD spectra) or a detailed analysis of the conformational preferences of this compound.

Modeling of Chiral Recognition Phenomena

No specific computational models or simulations detailing the chiral recognition mechanisms and interactions between this compound and other chiral molecules were found in the searched literature.

Solvation Effects and Basicity Prediction (pKa)

Specific computational studies on the solvation effects of this compound in various solvents and the theoretical prediction of its pKa value are not available in the reviewed sources.

Industrial and Research Applications Beyond Pharmaceutical Synthesis

Applications in CO2 Capture and Separation Technologies

There is no available data to support the use of (R)-1-(Dimethylamino)-2-propanamine in CO2 capture and separation technologies. Research in this field is extensive and focuses on various amine-based solvents due to their reactivity with CO2. Studies have investigated numerous amines, including monoethanolamine (MEA), 2-amino-2-methyl-1-propanol (B13486) (AMP), and other sterically hindered amines for their absorption capacity and regeneration energy. However, this compound is not mentioned among the candidates or components in solvent blends for this purpose.

Use in Polymer Chemistry and Materials Science

No specific applications or research studies detailing the use of this compound in polymer chemistry or materials science were found. The synthesis of polymers and advanced materials often incorporates amines as monomers, curing agents, or catalysts, but the literature does not indicate a role for this particular compound.

Reagent in Biochemical and Enzyme Studies

Information on the use of this compound as a reagent in biochemical or enzyme studies is not present in the reviewed sources. While related structures like 3-(Dimethylamino)-1-propylamine have been used in carbohydrate chemistry as reagents to remove byproducts, similar applications for this compound are not documented.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing (R)-1-(Dimethylamino)-2-propanamine with high enantiomeric excess?

- Methodology :

- Enantioselective synthesis : Utilize chiral catalysts or enzymes, such as enantioselective aminotransferases (ATAs), to achieve asymmetric induction. For example, deracemization of racemic mixtures using ATAs has been successful for structurally similar amines like (R)-4-phenylbutan-2-amine .

- Reductive amination : Optimize reaction conditions (e.g., pH, temperature) with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) as reducing agents, as demonstrated in analogous propanamine syntheses .

- Key Parameters : Monitor reaction progress via chiral HPLC or polarimetry to quantify enantiomeric purity.

Q. Which analytical techniques are essential for characterizing this compound’s stereochemical configuration?

- Methodology :

- NMR Spectroscopy : Employ ¹H/¹³C-NMR with chiral solvating agents (e.g., Eu(hfc)₃) to distinguish enantiomers .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as applied to related amphetamine derivatives .

- Chiral Chromatography : Use columns with β-cyclodextrin stationary phases for separation and quantification .

Advanced Research Questions

Q. How can researchers resolve conflicting bioactivity data between (R)- and (S)-enantiomers in pharmacological studies?

- Methodology :

- Comparative Assays : Conduct parallel in vitro/in vivo studies using isolated enantiomers. For example, test receptor-binding affinities (e.g., serotonin receptors) under standardized conditions to isolate stereospecific effects .

- Meta-Analysis : Apply statistical frameworks (e.g., random-effects models) to reconcile discrepancies across studies, referencing databases like PubChem for structural-activity relationships .

Q. What computational strategies are recommended for elucidating reaction mechanisms in this compound synthesis?

- Methodology :

- Density Functional Theory (DFT) : Model transition states and intermediates to identify rate-limiting steps in reductive amination or chiral resolution pathways .

- AI-Driven Synthesis Planning : Leverage tools like Reaxys or Pistachio to predict feasible routes and optimize reaction parameters (e.g., solvent selection, catalyst loading) .

- Validation : Cross-reference computational predictions with experimental kinetics data (e.g., Arrhenius plots) .

Q. How should researchers design stability studies to address contradictory degradation profiles under varying storage conditions?

- Methodology :

- Accelerated Stability Testing : Expose samples to controlled stressors (e.g., heat, humidity, light) per ICH Q1A guidelines. Use LC-MS to track degradation products like oxidized amines or dimerization byproducts .

- Statistical Design : Apply factorial experiments (e.g., 2³ designs) to isolate interactions between temperature, pH, and oxygen levels .

- Data Reconciliation : Compare results across labs using standardized protocols and reference materials from ChemIDplus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.